

The Versatile Indazole Scaffold: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: *5-bromo-1,3-dimethyl-1H-indazole*

Cat. No.: *B1291714*

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For Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system, has proven to be a "privileged" scaffold in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted indazoles against various key biological targets implicated in cancer, inflammation, and other diseases. The quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows herein are intended to serve as a valuable resource for the design and development of next-generation indazole-based therapeutics.

Quantitative Data Presentation: Comparative Inhibitory Potency

The following tables summarize the *in vitro* potency of various substituted indazole derivatives against a range of biological targets. The half-maximal inhibitory concentration (IC₅₀) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Table 1: Indazole Derivatives as Protein Kinase Inhibitors

| Compound/ Reference | Target Kinase | R ¹ - substitution | R ³ - substitution | R ⁵ /R ⁶ - substitution | IC ₅₀ (nM) |
|------------------------|------------------|--|-------------------------------------|--|-----------------------|
| Entrectinib[1] | ALK | - | 3- aminoindazol e | - | 12 |
| Compound 109[1] | EGFR T790M | - | - | - | 5.3 |
| Compound 99[1] | FGFR1 | - | 1H-indazol-3- amine | - | 2.9 |
| Pazopanib[2] | VEGFR-2 | - | - | - | 30 |
| MK-8353[3] | ERK1 | Indazole- pyrrolidine derivative | - | - | 4 |
| MK-8353[3] | ERK2 | Indazole- pyrrolidine derivative | - | - | 1 |
| Compound 14c[2] | FGFR1 | Phenyl ring substitution | - | 3- isopropoxyph enyl | 9.8 |
| Compound 13i[2] | VEGFR-2 | Indazole- pyrimidine based | 2-position of pyrimidine ring | Sulfonamide | 34.5 |
| Compound 50[2] | GSK-3 β | - | 1H-indazole- 3- carboxamide | Methoxy | 350 |

Table 2: Indazole Derivatives as HIF-1 α Inhibitors

| Compound/Reference | R ¹ -substitution | R ³ -substitution | Other Substitutions | IC ₅₀ (μM) |
|--------------------|------------------------------|-------------------------------|---------------------|-----------------------|
| YC-1 | 1-benzyl | 3-(5'-hydroxymethyl-2'-furyl) | - | 1.2-5 |

Table 3: Indazole-3-carboxamides as CRAC Channel Blockers

| Compound ID | N-substitution (Amide) | Indazole Substitution | IC ₅₀ (μM) for Ca ²⁺ Influx |
|-------------|------------------------|-----------------------|---|
| 12d[4] | 3-fluoro-4-pyridyl | - | 0.67 |
| 12a[4] | 2,6-difluorophenyl | - | 1.51 |
| 9b[4] | (reverse amide) | - | 29 |
| 9c[4] | (reverse amide) | - | >100 (inactive) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the IC₅₀ value of a test compound against a specific protein kinase.

Objective: To quantify the concentration of a substituted indazole derivative required to inhibit 50% of the activity of a target kinase.

Materials:

- Recombinant purified target kinase
- Specific peptide substrate for the kinase

- Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ - ^{32}P]ATP) or in a system with a detection reagent
- Test indazole compound dissolved in dimethyl sulfoxide (DMSO)
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)
- 96- or 384-well assay plates
- Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiolabeling, or luminescence/fluorescence-based detection kits)
- Plate reader

Procedure:

- Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to create a range of concentrations.
- Reaction Mixture Preparation: The kinase, substrate, and buffer are combined in the wells of the assay plate.
- Initiation of Reaction: The kinase reaction is initiated by adding ATP.
- Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
- Termination of Reaction: The reaction is stopped, often by adding a solution containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.
- Detection: The extent of substrate phosphorylation is quantified. For radiolabeled assays, the reaction mixture is spotted onto phosphocellulose paper, washed to remove unincorporated [γ - ^{32}P]ATP, and the radioactivity is measured using a scintillation counter. For non-radioactive assays, a detection reagent is added that generates a luminescent or fluorescent signal proportional to the amount of phosphorylated substrate or ADP produced.
- Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. A dose-response curve is fitted to the data to determine the IC₅₀

value.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of compounds on cultured cells.

Objective: To determine the effect of substituted indazole derivatives on the viability and proliferation of cancer cell lines.

Materials:

- Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[5]
- Cell culture medium and supplements
- Test indazole compound dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader

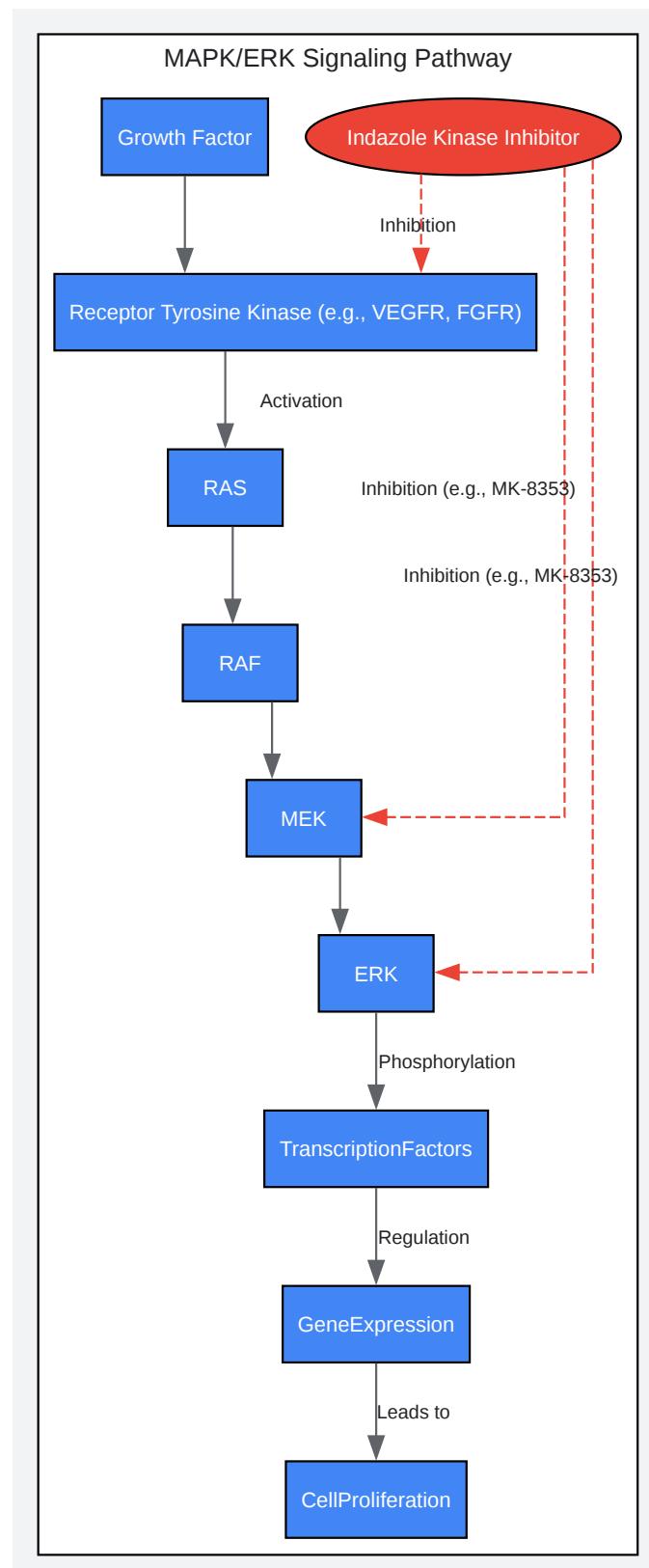
Procedure:

- **Cell Seeding:** Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test indazole derivative for a specified duration (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, the culture medium is removed, and fresh medium containing MTT is added to each well. The plates are then incubated for a few hours (e.g., 4 hours) to allow for the conversion of MTT to formazan crystals by metabolically active cells.

- Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a purple solution.
- Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined from the dose-response curves.

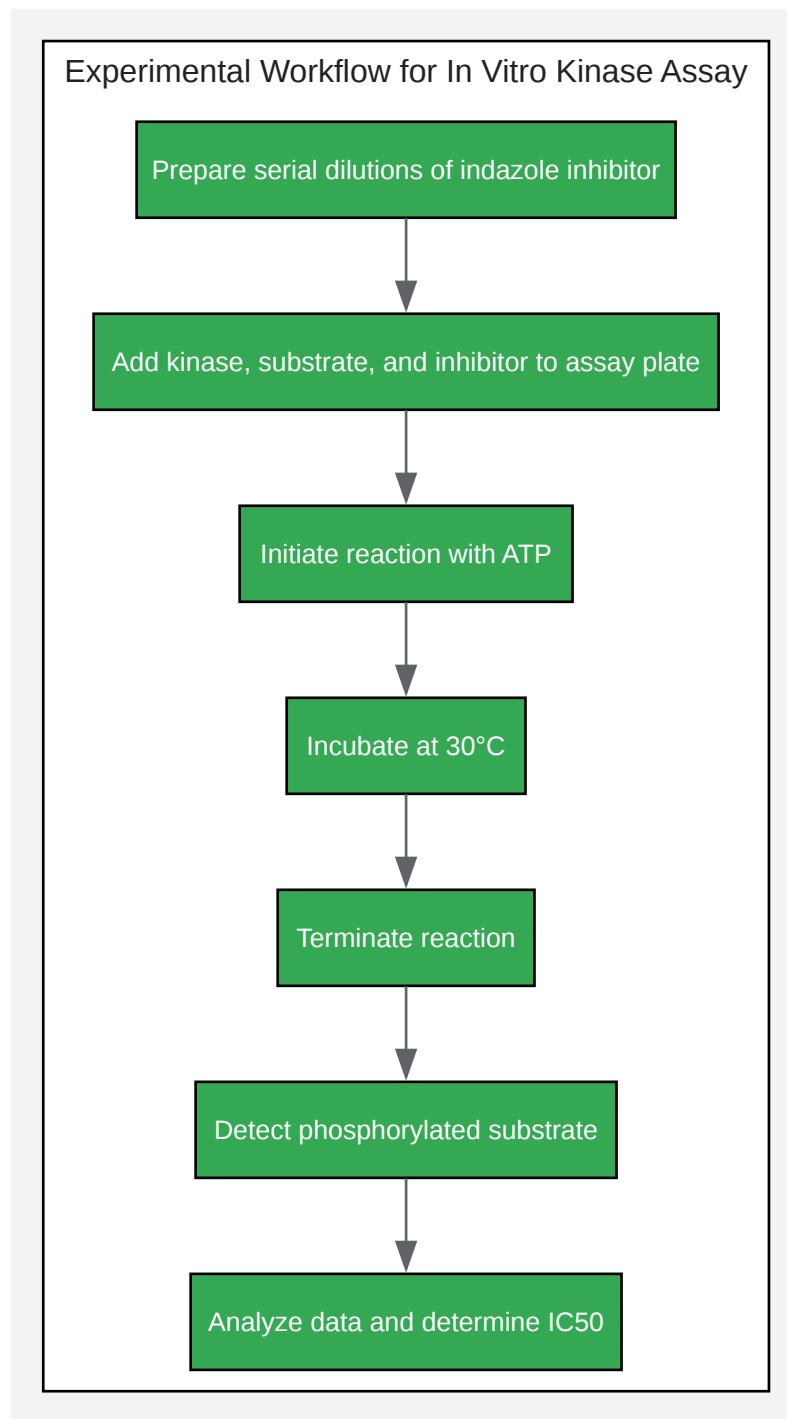
Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the structure-activity relationship of substituted indazole derivatives.



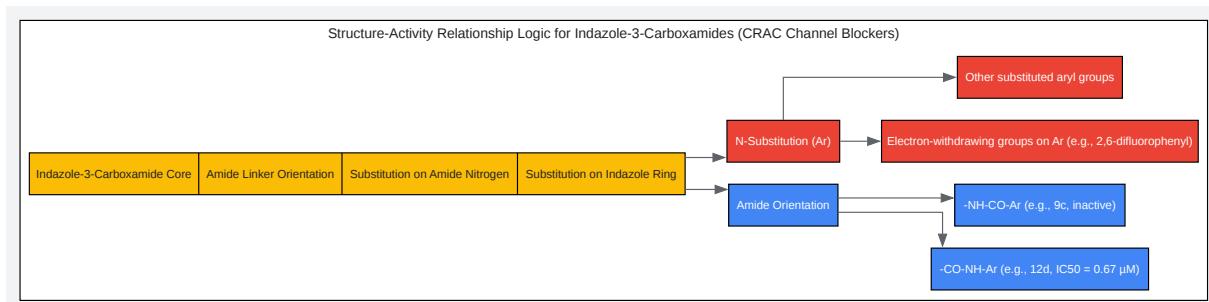
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A simplified diagram of the MAPK/ERK signaling pathway and points of inhibition by indazole derivatives.



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A generalized workflow for determining the IC₅₀ of an indazole-based kinase inhibitor.



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Logical relationships in the SAR of indazole-3-carboxamides as CRAC channel blockers.

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